molecular formula C9H8N2O4S B6299854 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one CAS No. 918967-72-3

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B6299854
CAS No.: 918967-72-3
M. Wt: 240.24 g/mol
InChI Key: WBQJZAVZWHEYQU-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is a chemical compound with the molecular formula C9H8N2O4S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of methanesulfonyl chloride with a suitable phenyl derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also play a significant role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol: Similar structure but with a hydroxyl group instead of a ketone.

    4-(Methanesulfonyl)phenylboronic acid: Contains a boronic acid group instead of an oxadiazole ring.

Uniqueness

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is unique due to its combination of a methanesulfonyl group and an oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJZAVZWHEYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739569
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-72-3
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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